molecular formula C19H10ClN3OS3 B2674443 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide CAS No. 477535-92-5

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B2674443
CAS No.: 477535-92-5
M. Wt: 427.94
InChI Key: FNRWIHOODOFVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of at least one atom other than carbon within their ring structure

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide can be achieved through several synthetic routes. Common methods include:

    Diazo-Coupling Reaction: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds, which can then be further transformed into the desired product.

    Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.

    Biginelli Reaction: A multi-component reaction that involves the condensation of urea, aldehydes, and β-keto esters to form dihydropyrimidinones, which can be further modified to obtain the target compound.

    Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.

    One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. .

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . The compound’s ability to bind to these enzymes and inhibit their activity is a key factor in its antibacterial properties.

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClN3OS3/c20-15-10-5-1-3-7-13(10)26-16(15)17(24)23-19-22-12(9-25-19)18-21-11-6-2-4-8-14(11)27-18/h1-9H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRWIHOODOFVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.